molecular formula C5H7N3O2 B2459945 2-(4-amino-1H-pyrazol-1-yl)acetic acid CAS No. 1006348-46-4; 1201935-99-0; 1417569-73-3

2-(4-amino-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2459945
CAS No.: 1006348-46-4; 1201935-99-0; 1417569-73-3
M. Wt: 141.13
InChI Key: ARGNGTFXKVEQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13. The purity is usually 95%.
BenchChem offers high-quality 2-(4-amino-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-amino-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNGTFXKVEQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-46-4
Record name 2-(4-amino-1H-pyrazol-1-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in Water versus DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in two critical solvents for pharmaceutical research: water and dimethyl sulfoxide (DMSO). While specific experimental solubility data for this compound is not widely published, this guide leverages fundamental physicochemical principles to predict its behavior. We delve into the structural characteristics of the molecule, its likely zwitterionic nature, and the profound influence of pH on its aqueous solubility. Furthermore, we contrast this with its expected high solubility in the polar aprotic solvent, DMSO. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. The causality behind experimental choices is emphasized to ensure a thorough understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1][2] Poor solubility can lead to a cascade of issues, including unreliable results in in-vitro assays, difficulties in formulation for in-vivo studies, and ultimately, poor bioavailability.[3] Consequently, a thorough understanding and characterization of a compound's solubility profile in relevant solvent systems is not merely a perfunctory step but a cornerstone of a successful drug development program.

This guide focuses on 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a molecule of interest due to its structural motifs commonly found in medicinal chemistry. Specifically, we will explore its predicted solubility in water, the universal biological solvent, and DMSO, a powerful and widely used solvent in high-throughput screening and compound storage.[4][5] By understanding the interplay between the compound's structure and the properties of these solvents, researchers can make more informed decisions throughout the drug discovery and development process.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic properties. In the case of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, the presence of both a basic amino group (-NH2) on the pyrazole ring and an acidic carboxylic acid group (-COOH) is the most telling feature. This combination of functional groups strongly suggests that the molecule will behave as an amino acid derivative and can exist as a zwitterion.[6][7][8]

The Zwitterionic Nature and its Impact on Aqueous Solubility

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[6][8] For 2-(4-amino-1H-pyrazol-1-yl)acetic acid, this would involve the protonation of the amino group to form -NH3+ and the deprotonation of the carboxylic acid group to form -COO-.

The solubility of such zwitterionic compounds in water is highly dependent on the pH of the solution.[9][10][11]

  • At the Isoelectric Point (pI): There will be a specific pH at which the net charge on the molecule is zero. At this pI, the intermolecular electrostatic repulsions are at a minimum, and the molecules are more likely to aggregate and precipitate out of solution, leading to minimal solubility.[12]

  • In Acidic Conditions (pH < pI): In a low pH environment, the excess protons (H+) will protonate the carboxylate group (-COO-), neutralizing its negative charge. The amino group will remain protonated (-NH3+), resulting in a net positive charge on the molecule. This increased polarity and charge will enhance its interaction with polar water molecules, leading to an increase in solubility.[9][11]

  • In Basic Conditions (pH > pI): In a high pH environment, the excess hydroxide ions (OH-) will deprotonate the ammonium group (-NH3+), neutralizing its positive charge. The carboxylic acid group will remain deprotonated (-COO-), resulting in a net negative charge on the molecule. This charge will again increase its solubility in water.[9][12]

Therefore, the aqueous solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid is predicted to be lowest at its isoelectric point and significantly higher at both acidic and basic pH values.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons.[5] Its ability to act as both a hydrogen bond acceptor and its large dielectric constant make it an excellent solvent for a wide range of polar and nonpolar compounds.[5] For 2-(4-amino-1H-pyrazol-1-yl)acetic acid, its polar functional groups (the amino and carboxylic acid groups) and the pyrazole ring are expected to interact favorably with DMSO molecules. Unlike in water, the ionization state of the compound is less of a factor in determining its solubility in DMSO. Therefore, it is anticipated that 2-(4-amino-1H-pyrazol-1-yl)acetic acid will exhibit high solubility in DMSO.

Experimental Determination of Solubility: A Practical Guide

To move from prediction to empirical data, robust experimental methodologies are essential. The choice between determining thermodynamic or kinetic solubility depends on the stage of drug discovery.[1][3]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid phase.[13] This measurement is crucial for late-stage preclinical development and formulation.[1][3] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[3][13]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[1][14] It is a measure of how readily a compound precipitates out of a supersaturated solution. Kinetic solubility is often determined in high-throughput screening (HTS) formats during early drug discovery to quickly flag compounds with potential solubility issues.[2][3]

Experimental Workflow and Protocols

The following sections detail the step-by-step protocols for determining both the thermodynamic and kinetic solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

3.2.1. Diagram of the General Experimental Workflow

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_analysis Data Analysis prep_compound Weigh Compound thermo_add Add excess solid to solvent prep_compound->thermo_add kinetic_dmso Prepare concentrated DMSO stock prep_compound->kinetic_dmso prep_solvents Prepare Solvents (Water, Buffers, DMSO) prep_solvents->thermo_add kinetic_add Add DMSO stock to aqueous buffer prep_solvents->kinetic_add thermo_shake Equilibrate (e.g., 24-48h shaking) thermo_add->thermo_shake thermo_separate Separate solid (filter/centrifuge) thermo_shake->thermo_separate thermo_quantify Quantify concentration in supernatant (e.g., HPLC, UV-Vis) thermo_separate->thermo_quantify analysis_thermo Determine S_thermo (mg/mL or µM) thermo_quantify->analysis_thermo kinetic_dmso->kinetic_add kinetic_incubate Incubate (e.g., 1-2h) kinetic_add->kinetic_incubate kinetic_measure Measure precipitation (e.g., Turbidimetry, Nephelometry) kinetic_incubate->kinetic_measure analysis_kinetic Determine S_kinetic (µM) kinetic_measure->analysis_kinetic analysis_compare Compare Water vs. DMSO analysis_thermo->analysis_compare analysis_kinetic->analysis_compare

Caption: General workflow for determining thermodynamic and kinetic solubility.

3.2.2. Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in water (at various pH values) and DMSO.

Materials:

  • 2-(4-amino-1H-pyrazol-1-yl)acetic acid (solid)

  • Deionized water

  • pH buffers (e.g., pH 2, 4, 7.4, 9)

  • Anhydrous DMSO

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(4-amino-1H-pyrazol-1-yl)acetic acid to separate vials containing each solvent (water, pH buffers, DMSO). The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).[3]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and collect the supernatant or filter the solution through a 0.22 µm filter.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

    • Dilute the collected supernatant with the appropriate solvent to fall within the concentration range of the standard curve.

    • Analyze the standard solutions and the diluted supernatant using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.

  • Data Reporting:

    • The calculated concentration represents the thermodynamic solubility. Report the values in mg/mL or µM for each solvent and pH.

3.2.3. Protocol for Kinetic Solubility (Turbidimetric Method)

This protocol provides a high-throughput method for assessing the kinetic solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in aqueous buffers.

Materials:

  • 2-(4-amino-1H-pyrazol-1-yl)acetic acid

  • Anhydrous DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)

  • 96-well microplates

  • Plate reader with turbidimetry or nephelometry capabilities

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add the aqueous buffer.

    • Using a multichannel pipette, transfer a small, fixed volume of the DMSO solutions (from the serial dilution plate) to the corresponding wells of the aqueous buffer plate. The final DMSO concentration in the aqueous buffer should be low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for precipitation to occur.[3]

    • Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with DMSO only).

Data Presentation and Interpretation

The solubility data obtained from the experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Solvent SystemThermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
Water (pH 2.0)Experimental ValueExperimental Value
Water (pH 4.0)Experimental ValueExperimental Value
Water (pH 7.4)Experimental ValueExperimental Value
Water (pH 9.0)Experimental ValueExperimental Value
DMSOExperimental ValueN/A
Interpretation of Results
  • Aqueous Solubility vs. pH: A plot of thermodynamic solubility against pH is expected to show a "U"-shaped curve, with the minimum solubility at the isoelectric point. This would confirm the zwitterionic nature of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

  • Water vs. DMSO Solubility: The thermodynamic solubility in DMSO is anticipated to be significantly higher than in any of the aqueous buffers. This highlights the importance of DMSO as a solvent for preparing concentrated stock solutions for in-vitro assays.

  • Thermodynamic vs. Kinetic Solubility: The kinetic solubility value is often higher than the thermodynamic solubility because it represents a supersaturated state before equilibrium is reached. A large difference between the two values can indicate that the compound is prone to precipitation over time, which has implications for the design of long-duration experiments.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in water and DMSO, grounded in fundamental physicochemical principles. The zwitterionic nature of the molecule is expected to dictate a pH-dependent solubility profile in aqueous media, while its polarity suggests high solubility in DMSO. The detailed experimental protocols provided herein offer a robust framework for obtaining empirical solubility data, which is indispensable for the progression of this compound in any drug discovery pipeline.

Future work should focus on the experimental determination of the pKa values of the amino and carboxylic acid groups, which would allow for a more precise prediction of the isoelectric point. Additionally, investigating the effect of temperature and the presence of co-solvents on solubility would provide a more complete picture of the compound's behavior in various formulation scenarios. A thorough understanding of solubility is not just about data generation; it is about building a comprehensive knowledge base that informs rational decision-making and ultimately increases the probability of developing a successful therapeutic agent.

References

  • Vertex AI Search. (2014, November 24).
  • ResearchGate. (2016, May). pH dependence of amino acid solubility.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Sigma-Aldrich. 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • Flinn Scientific. (2016). pH and Protein Solubility.
  • EXPERIMENT 1 DETERMIN
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • PMC.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ChemicalBook. 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride | 1417569-73-3.
  • Wikipedia. Zwitterion.
  • PubChemLite. 2-(4-amino-1h-pyrazol-1-yl)acetic acid.
  • Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
  • EPA. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
  • ChemScene. 2-Amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
  • Study.com. Zwitterion | Definition, Structure & Properties - Lesson.
  • Quora. (2021, November 7).
  • Synblock. CAS 1171032-42-0 | 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide.
  • ChemicalBook. Pyrazole | 288-13-1.
  • Cayman Chemical. (2022, December 16).
  • The Solubility of Amino Acids in Various Solvent Systems.
  • YouTube. (2023, July 14). Amino Acids and Zwitterions (A-level Chemistry).
  • gChem. DMSO.

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling Strategies for 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The molecule 2-(4-amino-1H-pyrazol-1-yl)acetic acid (CAS: 1417569-73-3 for HCl salt) represents a unique class of "heterocyclic amino acids." Structurally, it contains a nucleophilic primary amine at the C4 position of the pyrazole ring and an electrophilic carboxylic acid tail at the N1 position.[1]

The Core Challenge: Unlike standard aliphatic amino acids, this scaffold presents three distinct synthetic hurdles:

  • Oxidative Instability: Electron-rich 4-aminopyrazoles are prone to rapid oxidation in air, often degrading into dark tars (azopyrazoles) if not handled under inert atmosphere.

  • Zwitterionic Solubility: In its unprotected form, the molecule exists as a zwitterion, rendering it insoluble in standard organic solvents (DCM, THF) and requiring polar aprotic solvents (DMF, DMSO) or water.[1]

  • Self-Polymerization: Attempting direct activation of the carboxylic acid without protecting the amine will lead to rapid oligomerization.

This guide outlines two distinct protocols based on whether the molecule is acting as the Acyl Donor (Acid) or the Nucleophile (Amine) .[1]

Strategic Decision Matrix

Before beginning, select the workflow that matches your target synthesis.[1]

CouplingStrategy Start Start: 2-(4-amino-1H-pyrazol-1-yl)acetic acid Decision Which functional group are you coupling? Start->Decision PathA Target: C4-Amine Coupling (Reacting with external R-COOH) Decision->PathA I need to attach an Acid PathB Target: Carboxylic Acid Coupling (Reacting with external R-NH2) Decision->PathB I need to attach an Amine ReqA Requirement: Ester Protection (Use Methyl/Ethyl ester of scaffold) PathA->ReqA ReqB Requirement: Amine Protection (Use Boc/Cbz-protected scaffold) PathB->ReqB ReagentA Recommended: HATU or T3P Base: DIPEA (excess) ReqA->ReagentA ReagentB Recommended: EDC/HOBt or HATU Base: DIPEA (controlled) ReqB->ReagentB

Figure 1: Decision matrix for selecting the appropriate protection strategy to prevent self-polymerization.

Critical Handling Protocols

Inert Atmosphere (Mandatory)

The 4-aminopyrazole moiety is electron-rich. Exposure to atmospheric oxygen, especially in solution and at basic pH, promotes radical dimerization.[1]

  • Protocol: All solvents must be sparged with Argon or Nitrogen for 15 minutes prior to use. Reactions must be run under a positive pressure of inert gas.[1]

Solubility Management[1]
  • Free Acid/Amine: Soluble in Water, DMSO, DMF.[1]

  • HCl Salt: Soluble in Water, Methanol, DMSO.[1]

  • Protected Derivatives (Boc/Esters): Soluble in DCM, EtOAc, THF.[1]

  • Recommendation: Whenever possible, convert the starting material to a protected derivative to allow the use of volatile solvents (DCM/EtOAc), which simplifies workup.[1]

Workflow A: Coupling the C4-Amine (Scaffold as Nucleophile)

Objective: React the pyrazole amine with an external Carboxylic Acid (R-COOH). Precursor: Use the Ethyl or Methyl ester of the scaffold.[1] Using the free acid will result in poor solubility and zwitterionic interference.[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Scaffold (Ester) 1.0NucleophileUse HCl salt if available (more stable).
Target Acid (R-COOH) 1.1 - 1.2ElectrophileSlight excess ensures complete conversion.
HATU 1.2Coupling AgentPreferred for hindered amines (pyrazole amines are weakly nucleophilic).[1]
DIPEA 3.0 - 4.0BaseMust neutralize the HCl salt AND activate the coupling.
DMF [0.1 M]SolventAnhydrous.[1]
Step-by-Step Protocol
  • Dissolution: In a flame-dried flask under Argon, dissolve the Target Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes to form the activated ester.

  • Base Addition: Add DIPEA (1.0 eq) to the activated acid mixture. Note: Color change to yellow/orange is normal.

  • Scaffold Addition: In a separate vial, dissolve the Pyrazole Ester HCl salt (1.0 eq) in minimal DMF with DIPEA (2.0 eq) . Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LC-MS.[2] Pyrazole amines can be sluggish; if conversion is <50% after 4 hours, heat to 40°C.[1]

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1).[1]

    • Dry over Na2SO4 and concentrate.

    • Note: If the product is very polar, skip aqueous workup and purify directly via Reverse Phase (C18) Flash Chromatography.[1]

Workflow B: Coupling the Carboxylic Acid (Scaffold as Acid)[1][2]

Objective: React the acetic acid tail with an external Amine (R-NH2). Precursor: Use the N-Boc protected scaffold (2-(4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)acetic acid).

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Scaffold (N-Boc) 1.0AcidProtects amine from self-reaction.
Target Amine (R-NH2) 1.1Nucleophile
EDC·HCl 1.2Coupling AgentWater-soluble urea byproduct eases purification.
HOBt 1.2AdditivePrevents racemization (less relevant here) and improves efficiency.[1]
DIPEA 2.5Base
DCM/DMF (9:1) [0.1 M]SolventDCM is preferred if solubility permits.[1]
Step-by-Step Protocol
  • Activation: Dissolve the N-Boc Scaffold (1.0 eq) in DCM (add minimal DMF if cloudy). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) . Stir for 15 minutes at 0°C.

  • Amine Addition: Add the Target Amine (1.1 eq) followed by DIPEA (2.5 eq) .[1]

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M Citric Acid (removes unreacted amine and DIPEA).[1]

    • Wash with sat. NaHCO3 (removes unreacted acid).[1]

    • Dry and concentrate.

  • Deprotection (Post-Coupling):

    • Dissolve the crude intermediate in DCM.[1]

    • Add TFA (20% v/v) or 4M HCl in Dioxane.[1] Stir 1–2 hours.

    • Concentrate and purify via SCX cartridge or Reverse Phase HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of the pyrazole ring.Ensure strict inert atmosphere (Argon). Add antioxidants (e.g., ascorbic acid) during workup if product is unstable.[1]
Low Yield (Coupling Amine) Pyrazole amine is weakly nucleophilic.[1]Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 50°C.
Incomplete Solubility Zwitterionic nature of scaffold.[1]Do not use the free amino acid.[1] Use the Ester or Boc derivatives.[1] If you must use the free acid, use DMSO as solvent.[1]
Oligomerization Inadequate protection.Verify starting material purity. Ensure the protecting group (Boc/Ester) is stable under coupling conditions.

References

  • BenchChem. (2025).[1][3] Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives. Retrieved from [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.). 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride Product Sheet. Retrieved from [1][4]

  • Fichez, J., et al. (2017).[1] Recent advances in aminopyrazoles synthesis and functionalization.[5][6][7] Current Organic Chemistry. Link

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Solid-Phase Synthesis for Pyrazole Acetic Acid Derivatives

Pyrazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Traditional solution-phase synthesis of libraries of these compounds can be laborious, often complicated by purification challenges. Solid-phase organic synthesis (SPOS) offers a powerful alternative, streamlining the synthetic process and enabling the rapid generation of compound libraries for drug discovery.

The core principle of SPOS lies in anchoring the starting material to an insoluble polymer support (resin). This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process. This approach is not only efficient but also highly amenable to automation.

This guide provides a comprehensive overview of the strategies and detailed protocols for the solid-phase synthesis of pyrazole acetic acid derivatives. We will delve into the rationale behind the selection of resins and linkers, provide step-by-step experimental procedures, and discuss methods for reaction monitoring and final product characterization.

I. Foundational Components: Selecting the Optimal Resin and Linker

The success of any solid-phase synthesis is contingent on the appropriate choice of the solid support and the linker that tethers the molecule of interest to it. For the synthesis of pyrazole acetic acid derivatives, where the carboxylic acid is the desired functionality in the final product, a linker that can be cleaved to regenerate this group is essential.

Wang Resin: The Workhorse for Carboxylic Acid Synthesis

Wang resin is a popular choice for the solid-phase synthesis of C-terminal carboxylic acids. It consists of a polystyrene matrix functionalized with a 4-hydroxymethylphenoxymethyl linker. The carboxylic acid of the starting material is attached to the resin via an ester bond. This ester linkage is stable to a variety of reaction conditions but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the desired carboxylic acid product.

Rationale for Choosing Wang Resin:

  • Acid Lability: The benzyl ester linkage is designed for cleavage with TFA, which is effective and volatile, simplifying product isolation.

  • Compatibility: It is compatible with a wide range of solvents and reagents commonly used in organic synthesis.

  • Commercial Availability: Wang resin is widely available with various loading capacities.

II. The Synthetic Workflow: A Step-by-Step Approach

The solid-phase synthesis of pyrazole acetic acid derivatives can be conceptualized as a three-stage process:

  • Anchoring the Building Block: Covalent attachment of a suitable precursor to the solid support.

  • On-Resin Synthesis: Construction of the pyrazole ring on the immobilized substrate.

  • Cleavage and Isolation: Release of the final pyrazole acetic acid derivative from the resin and subsequent purification.

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Stage 1: Resin Loading cluster_1 Stage 2: On-Resin Pyrazole Formation cluster_2 Stage 3: Cleavage and Isolation Start Wang Resin Loading Esterification (DIC/DMAP) Start->Loading Precursor β-Ketoester Acetic Acid Derivative Precursor->Loading Resin_Bound Resin-Bound β-Ketoester Loading->Resin_Bound Cyclization Cyclocondensation Resin_Bound->Cyclization Hydrazine Hydrazine Derivative Hydrazine->Cyclization Resin_Bound_Pyrazole Resin-Bound Pyrazole Acetic Acid Ester Cleavage Acidolysis (TFA Cocktail) Resin_Bound_Pyrazole->Cleavage Final_Product Pyrazole Acetic Acid Derivative Cleavage->Final_Product Purification Purification (e.g., Recrystallization) Final_Product->Purification

Caption: General workflow for the solid-phase synthesis of pyrazole acetic acid derivatives.

III. Detailed Experimental Protocols

A. Materials and Equipment

  • Resin: Wang Resin (100-200 mesh, loading capacity typically 0.5-1.0 mmol/g)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold)

  • Reagents:

    • Appropriate β-ketoester acetic acid precursor

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Hydrazine hydrate or substituted hydrazines

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Piperidine (for Fmoc deprotection if applicable)

  • Equipment:

    • Solid-phase synthesis vessel with a frit

    • Mechanical shaker

    • Standard laboratory glassware

    • Sintered glass funnel

    • High-performance liquid chromatography (HPLC) system

    • NMR spectrometer

    • FT-IR spectrometer

    • Mass spectrometer

B. Protocol 1: Loading of the β-Ketoester onto Wang Resin

This protocol details the esterification of the carboxylic acid of the precursor to the hydroxyl groups of the Wang resin. The use of DIC as a coupling agent and DMAP as a catalyst is a common and effective method.

  • Resin Swelling: Place the Wang resin (1.0 g, e.g., 0.8 mmol/g loading) in a solid-phase synthesis vessel. Add DCM (10-15 mL) and allow the resin to swell for 30-60 minutes on a mechanical shaker. Drain the solvent.

  • Pre-activation: In a separate flask, dissolve the β-ketoester acetic acid precursor (4 equivalents relative to resin loading, 3.2 mmol) and DMAP (0.1 equivalents, 0.08 mmol) in a minimal amount of DMF. Add this solution to the swollen resin.

  • Coupling: Add DIC (4 equivalents, 3.2 mmol) to the resin slurry.

  • Reaction: Shake the reaction mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.

C. Protocol 2: On-Resin Pyrazole Synthesis (Knorr Cyclization)

This step involves the formation of the pyrazole ring through the cyclocondensation of the resin-bound β-ketoester with a hydrazine derivative.

  • Resin Swelling: Swell the loaded resin from the previous step in a suitable solvent such as ethanol or a mixture of DMF/ethanol (10-15 mL).

  • Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 10 equivalents relative to resin loading, 8.0 mmol) to the resin slurry. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture at 60-80°C with shaking for 12-24 hours. The progress of the reaction can be monitored using FT-IR spectroscopy by observing the disappearance of the ketone carbonyl stretch of the β-ketoester.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

D. Protocol 3: Cleavage of the Pyrazole Acetic Acid from the Resin

The final product is cleaved from the solid support using a strong acid, typically TFA. A "cleavage cocktail" containing scavengers is used to prevent side reactions with reactive intermediates generated during the cleavage.

  • Resin Preparation: Place the dry, resin-bound pyrazole acetic acid (e.g., 200 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the resin and shake at room temperature for 2-3 hours.

  • Product Collection: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (30-40 mL) with stirring. A precipitate of the crude product should form.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

IV. In-Process Quality Control: Monitoring Reactions on Solid Support

Monitoring the progress of reactions on the solid phase is crucial for optimizing conditions and ensuring the success of the synthesis.

  • FT-IR Spectroscopy: This is a rapid and convenient method for qualitative monitoring of solid-phase reactions. A small sample of the resin beads can be analyzed directly. Key transformations to monitor include:

    • Loading: Appearance of the ester carbonyl stretch (~1735 cm⁻¹).

    • Pyrazole Formation: Disappearance of the β-ketoester ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of new bands associated with the pyrazole ring.

  • Gel-Phase NMR: For more detailed structural information, gel-phase NMR spectroscopy can be employed. The resin beads are swollen in a suitable deuterated solvent, and specialized NMR techniques are used to obtain high-resolution spectra of the resin-bound molecules.

V. Purification and Characterization of the Final Product

After cleavage, the crude pyrazole acetic acid derivative typically requires purification.

  • Purification:

    • Recrystallization: This is a common method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Preparative HPLC: For more challenging purifications or to obtain highly pure material, preparative reverse-phase HPLC can be used.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • HPLC: To assess the purity of the final product.

Table 1: Summary of Analytical Characterization Data

Analysis TypeExpected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene protons of the acetic acid moiety, and any substituents on the pyrazole ring or hydrazine precursor. The carboxylic acid proton may be a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the pyrazole ring and any substituents.
Mass Spec (ESI) A molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻ of the expected pyrazole acetic acid derivative.
FT-IR (KBr) A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and characteristic absorbances for the pyrazole ring.

VI. Safety Precautions

Solid-phase synthesis involves the use of hazardous chemicals, and appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and hazardous reagents such as TFA, DIC, and piperidine should be performed in a certified fume hood.

  • Reagent Handling:

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Piperidine: Flammable, toxic, and corrosive. Avoid inhalation and skin contact.

    • DIC: A potent sensitizer. Avoid skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

VII. Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Loading Efficiency Incomplete reaction; steric hindrance.Increase reaction time, use a higher excess of reagents, or consider a different coupling agent (e.g., HBTU).
Incomplete Cyclization Insufficient reaction time or temperature; poor swelling of the resin.Increase reaction time and/or temperature. Ensure the resin is fully swollen in an appropriate solvent.
Low Yield after Cleavage Incomplete cleavage; premature cleavage during synthesis; degradation of the product.Increase cleavage time. Ensure all reaction steps prior to cleavage are performed under anhydrous conditions if necessary. Use appropriate scavengers in the cleavage cocktail.
Impure Product Incomplete reactions at intermediate steps; side reactions during cleavage.Monitor each reaction step to ensure completion. Optimize the cleavage cocktail with different scavengers. Purify the final product using recrystallization or HPLC.

VIII. Advanced Strategies: Traceless Synthesis

For applications where the carboxylic acid functionality is not desired in the final product, a "traceless" linker strategy can be employed. In this approach, the point of attachment to the resin does not leave a functional group "scar" on the molecule after cleavage. An example is the "catch and release" strategy, where a functional group is used to temporarily immobilize the molecule, and subsequent reaction releases the final product without a linker-derived functional group.

G Start Precursor with Thiolate Anion Catch Immobilization (Catch) Start->Catch Resin Merrifield Resin (Chloromethylated) Resin->Catch Resin_Bound Resin-Bound Intermediate Catch->Resin_Bound Reaction On-Resin Reaction (e.g., with Hydrazine) Resin_Bound->Reaction Release Cleavage & Cyclization (Release) Reaction->Release Final_Product Traceless Pyrazole Product Release->Final_Product

Caption: Conceptual workflow of a traceless "catch and release" synthesis.

IX. References

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC).

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.

  • Process for the purification of pyrazoles. Google Patents.

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.

  • Method for purifying pyrazoles. Google Patents.

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

  • The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Scholars Research Library.

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR.

  • 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8. Benchchem.

  • Solid-Phase Synthesis of Highly Diverse Purine-Hydroxyquinolinone Bisheterocycles. Publication.

  • Supporting Information. Wiley-VCH.

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Publication.

  • Ethyl pyrazole-4-carboxylate synthesis. ChemicalBook.

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Publication.

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC.

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.

  • Solid-Phase Synthesis of Nitrogenous Heterocycles. springerprofessional.de.

  • Process for the preparation of pyrazoles. European Patent Office.

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC.

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Publication.

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

  • Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate. PubMed.

  • On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. RSC Publishing.

  • Synthesis of ethyl 3‐oxo‐2‐phenyl‐3,5‐dihydro‐2H‐pyrazolo[4,3‐c]pyridine‐7‐carboxylate. ResearchGate.

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Publication.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

  • On-resin peptide cyclization. Google Patents.

  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI.

Application Note: Scalable Manufacturing of 2-(4-Amino-1H-pyrazol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, robust, and safe methodologies over academic exploratory routes.

Executive Summary

This guide details a robust, scalable manufacturing procedure for 2-(4-amino-1H-pyrazol-1-yl)acetic acid , a critical zwitterionic intermediate used in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors).

Unlike bench-scale methods that often utilize expensive brominated reagents and chromatographic purification, this protocol utilizes ethyl chloroacetate and a telescoped hydrolysis-hydrogenation sequence in water. This approach minimizes solvent waste, eliminates the isolation of potentially shock-sensitive nitro-intermediates, and delivers the product via isoelectric crystallization.

Key Process Features
  • Atom Economy: Utilization of chloroacetate over bromoacetate.

  • Safety: Avoidance of isolating dry nitro-acid intermediates; use of water as a reaction medium and heat sink during hydrogenation.

  • Purification: Chromatography-free isolation via pH-controlled zwitterion crystallization.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a three-step transformation starting from commercially available 4-nitropyrazole.

Strategic Logic
  • Symmetry Advantage: 4-Nitropyrazole is a symmetric heterocycle. N-alkylation at either nitrogen atom yields the identical N1-substituted product, eliminating regioselectivity concerns common with asymmetric pyrazoles.

  • Telescoping: The hydrolysis of the ester and the reduction of the nitro group are telescoped into a single aqueous unit operation. This prevents the handling of the dry nitro-acid, which poses thermal stability risks, and avoids the formation of unstable amino-esters which are prone to polymerization.

Reaction Scheme
  • Alkylation: 4-Nitropyrazole + Ethyl Chloroacetate

    
     Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.
    
  • Hydrolysis: Ester

    
     Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate (aq).
    
  • Reduction: Nitro-Salt

    
     Sodium 2-(4-amino-1H-pyrazol-1-yl)acetate.
    
  • Isolation: Acidification

    
     Zwitterionic Product.
    

Detailed Experimental Protocols

Stage 1: N-Alkylation of 4-Nitropyrazole

Objective: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. Scale: 1.0 kg Input (4-Nitropyrazole).

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
4-Nitropyrazole 1.0Starting Material
Ethyl Chloroacetate 1.1Alkylating Agent
Potassium Carbonate (K₂CO₃) 1.5Base
Acetone 10 VolSolvent
Toluene 5 VolChase Solvent
Protocol
  • Charging: To a 20 L jacketed reactor, charge Acetone (10 L), 4-Nitropyrazole (1.0 kg), and K₂CO₃ (1.83 kg, milled).

  • Addition: Heat the slurry to reflux (approx. 56°C). Add Ethyl Chloroacetate (1.19 kg) dropwise over 2 hours.

    • Control: Maintain reflux. The reaction is exothermic; control addition rate to manage boil-up.

  • Reaction: Stir at reflux for 6–8 hours. Monitor by HPLC (Target: <1% starting material).

  • Workup: Cool to 20°C. Filter the inorganic salts (KCl/Excess K₂CO₃). Wash the cake with Acetone (2 L).

  • Concentration: Distill the filtrate under reduced pressure to a minimum stirrable volume.

  • Solvent Swap: Charge Toluene (5 L) and distill again to remove residual acetone and ethyl chloroacetate traces.

  • Crystallization: Cool the toluene solution to 0–5°C. The product, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, crystallizes as a pale yellow solid.

  • Isolation: Filter and dry at 45°C under vacuum.

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC)

Stage 2: Telescoped Hydrolysis & Catalytic Hydrogenation

Objective: Conversion of Nitro-Ester to Amino-Acid Zwitterion. Safety Note: This step uses Hydrogen gas. Ensure reactor is rated for pressure and grounded.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Nitro-Ester Intermediate 1.0Limiting Reagent
NaOH (aq, 2M) 1.1Hydrolysis Base
5% Pd/C (50% wet) 5 wt%Catalyst
Hydrogen (H₂) 3-5 barReducing Agent
HCl (conc.) As req.pH Adjustment
Protocol
  • Hydrolysis: In a pressure-rated reactor, charge Nitro-Ester (from Stage 1) and 2M NaOH (5 Vol).

  • Reaction: Stir at 40°C for 2 hours. The solid ester will dissolve as it hydrolyzes to the water-soluble sodium salt.

    • Check: Ensure complete dissolution and disappearance of ester by HPLC.

  • Inertion: Cool to 25°C. Nitrogen purge the vessel (3x).

  • Catalyst Charge: Charge 5% Pd/C (5 wt% loading relative to substrate). Note: Charge as a water slurry to prevent ignition.

  • Hydrogenation: Pressurize with H₂ to 3 bar. Stir vigorously (gas-liquid mass transfer limited). Maintain temperature at 25–30°C.

    • Exotherm: The reduction is highly exothermic. Use jacket cooling to maintain T < 35°C.

  • Completion: Monitor H₂ uptake. Reaction is complete when uptake ceases and HPLC confirms disappearance of the nitro-peak.

  • Filtration: Vent H₂. Purge with N₂. Filter the catalyst through a Celite pad or sparkler filter to remove Pd/C.

  • Isolation (Isoelectric Precipitation):

    • Transfer the clear aqueous filtrate (containing Sodium 4-aminopyrazole-1-acetate) to a crystallization vessel.

    • Slowly add conc. HCl to adjust pH to the isoelectric point (typically pH 3.5 – 4.0).

    • The product will precipitate as a white to off-white solid.

  • Final Filter: Cool to 5°C, age for 2 hours, and filter.

  • Drying: Dry under vacuum at 50°C.

    • Expected Yield: 80–85% (from Ester)

    • Appearance: White crystalline powder.

Critical Process Parameters (CPPs)

StepParameterRangeRationale
Alkylation Addition Rate> 2 hrsControl exotherm and prevent thermal runaway.
Alkylation Water Content< 0.5%Water consumes chloroacetate (hydrolysis) and reduces yield.
Hydrolysis Temperature< 45°CPrevent degradation of the nitro-pyrazole ring under alkaline conditions.
Hydrogenation Temperature20–35°CHigh T can cause dechlorination or ring reduction.
Isolation Final pH3.5 ± 0.2Critical for maximizing yield of the zwitterion.

Process Visualization

Synthesis Workflow

SynthesisWorkflow Start Start: 4-Nitropyrazole Step1 Step 1: Alkylation (Ethyl Chloroacetate, K2CO3, Acetone) Reflux, 6h Start->Step1 Inter1 Intermediate 1: Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (Isolated Solid) Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH, Water, 40°C) Do Not Isolate Solid Inter1->Step2 Inter2 Intermediate 2 (In-Situ): Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate (Aqueous Solution) Step2->Inter2 Step3 Step 3: Catalytic Hydrogenation (H2, Pd/C, 3 bar, 25°C) Inter2->Step3 Step4 Step 4: Isoelectric Precipitation (Adjust pH to 3.5 with HCl) Step3->Step4 Final Final Product: 2-(4-amino-1H-pyrazol-1-yl)acetic acid Step4->Final

Caption: Process flow diagram illustrating the linear synthesis and the critical telescoped aqueous phase.

Impurity Fate Mapping

ImpurityMap Src Raw Materials Rxn1 Alkylation Src->Rxn1 Rxn2 Hydrogenation Rxn1->Rxn2 Imp1 Dialkylated Impurity (Removed in Toluene Swap) Rxn1->Imp1 Cryst Crystallization Rxn2->Cryst Imp2 Hydrolyzed Chloroacetate (Stays in Aqueous ML) Rxn2->Imp2 Imp3 Over-reduced (Ring) Impurity (Controlled by Temp) Rxn2->Imp3 Imp1->Cryst Rejected Imp2->Cryst Rejected Imp3->Cryst Rejected

Caption: Impurity fate map showing the rejection points for key byproducts during the process.

Safety & Handling

4-Nitropyrazole[5][6][7][8]
  • Hazard: Potential explosion hazard if heated under confinement. High energy content.

  • Control: Do not distill neat. Use dilute streams.

Hydrogenation[1][7][9][10][11][12]
  • Hazard: Hydrogen is flammable/explosive. Catalyst (Pd/C) is pyrophoric when dry.

  • Control: Keep catalyst wet. Nitrogen purge before and after H₂ introduction. Ground all equipment.

Zwitterion Isolation
  • Hazard: Product is a fine powder; dust explosion risk.

  • Control: Use distinct pH adjustment to control particle size (avoid rapid precipitation).

References

  • Alkylation of Pyrazoles: Strategic atom replacement enables regiocontrol in pyrazole alkylation.[5] Nature (2025). Link

  • Catalytic Hydrogenation Safety: FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group / Synlett (2020). Link

  • General Synthesis of Pyrazole Acetic Acids: WO2012069948A1 - 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives. (Example of pyrazole alkylation scale-up). Link

  • Mechanochemical Reduction (Alternative): Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.[6] MDPI (2018). Link

  • Safety Data (4-Nitropyrazole): Sigma-Aldrich SDS for 4-Nitropyrazole.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-amino-1H-pyrazol-1-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-AM-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

User Query: "I am experiencing low yields and isolation difficulties in the synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid. Direct alkylation of 4-aminopyrazole fails, and the final zwitterion is hard to recover."

Root Cause Analysis:

  • Direct Alkylation Failure: 4-aminopyrazole is electron-rich and oxidation-prone. Direct N-alkylation competes with N-amine alkylation and oxidation, leading to "tar" formation.

  • Isolation Issues: The target molecule is a zwitterionic amino acid . It is highly water-soluble at neutral pH, making standard organic extraction (DCM/EtOAc) ineffective.

The Gold Standard Route: To maximize yield, you must follow the Nitro-Pathway :

  • Alkylation: 4-Nitropyrazole

    
     Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.
    
  • Hydrolysis: Saponification to the Nitro-Acid.

  • Reduction: Hydrogenation to the Amino-Acid (Target).

Phase 1: The Alkylation Step (Scaffold Construction)

Objective: Synthesize Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

Critical Protocol
  • Substrate: 4-Nitropyrazole (1.0 eq)

  • Electrophile: Ethyl bromoacetate (1.1 eq) or Ethyl chloroacetate (1.2 eq + 0.1 eq KI)

  • Base:

    
     (2.5 eq) — Do not use NaH unless anhydrous conditions are strictly required; Carbonate is gentler and prevents degradation.
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Troubleshooting Table: Low Conversion & Impurities
SymptomProbable CauseCorrective Action
Incomplete Conversion (>24h) Poor nucleophilicity of pyrazole anion.Switch solvent to DMF (polar aprotic increases rate). Add 0.1 eq KI (Finkelstein catalyst) if using chloroacetate.
Bis-alkylation Excess electrophile/base.4-Nitropyrazole is symmetric; N1 vs N2 is irrelevant. However, ensure stoichiometry is strict (1.1 eq alkyl halide).
Dark/Black Reaction Mixture Thermal decomposition.Limit temperature to 60°C . If using NaH, ensure 0°C addition.

Phase 2: Hydrolysis & Workup (The Pivot Point)

Objective: Convert the Ester to the Nitro-Acid before reduction. Why? Amino-esters are unstable and prone to polymerization or cyclization (diketopiperazine formation).

Protocol
  • Dissolve Nitro-Ester in THF/Water (1:1).

  • Add LiOH (2.0 eq). Stir at RT until TLC shows consumption.

  • Critical Step: Acidify with 1M HCl to pH 2–3.

  • Isolation: The 4-nitro-1H-pyrazol-1-yl acetic acid should precipitate as a white/pale yellow solid. Filter and dry. Do not proceed to reduction with crude wet material containing mineral acids.

Phase 3: Reduction & Zwitterion Isolation (The Yield Killer)

Objective: Reduce Nitro group to Amino group without losing product in water.

The Challenge: Solubility

The product, 2-(4-amino-1H-pyrazol-1-yl)acetic acid, exists as a zwitterion:



It will not  extract into organic solvents.
Recommended Protocol: Catalytic Hydrogenation
  • Catalyst: 10% Pd/C (5–10 wt% loading).

  • Solvent: Water (or MeOH:Water 1:1).

  • H2 Source: Balloon pressure (1 atm) is usually sufficient.

Isolation Guide (How to get the solid)

Do NOT attempt aqueous workup with extraction.

  • Filtration: Filter off Pd/C through Celite. Rinse with water.[1][2]

  • Concentration: Evaporate the filtrate to near-dryness under reduced pressure (

    
    ).
    
  • Crystallization (The "Isoelectric" Trick):

    • Dissolve residue in minimum water.

    • Adjust pH to the Isoelectric Point (pI) . For aminopyrazoles acids, this is typically pH 5.5–6.5 .

    • Add an "Anti-solvent" (Ethanol or Isopropanol) slowly.

    • Cool to 4°C overnight. The zwitterion will crystallize out.

Alternative Reduction (If Pd/C fails)

If the nitro-acid contains sulfur impurities (poisoning Pd), use Iron/Acetic Acid :

  • Suspend Nitro-acid in AcOH/Water.

  • Add Fe powder (5 eq). Heat to 60°C.

  • Warning: Iron removal is difficult with zwitterions. This method requires ion-exchange chromatography (Dowex 50W) for purification.

Visual Workflows (Graphviz)

Diagram 1: Optimized Synthesis Pathway

SynthesisRoute Start 4-Nitropyrazole Step1 Alkylation (Ethyl bromoacetate, K2CO3, DMF) Start->Step1 Inter1 Nitro-Ester (Intermediate) Step1->Inter1 Yield >90% Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Nitro-Acid (Precipitate at pH 2) Step2->Inter2 Acidify to pH 2 Step3 Reduction (H2, Pd/C, Water) Inter2->Step3 Final Target Zwitterion (Isolate via pI precip) Step3->Final Filter & Cryst.

Caption: Standardized 3-step workflow prioritizing intermediate purification to avoid downstream isolation issues.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / No Solid? CheckStep Which Step? Issue->CheckStep Alkylation Alkylation CheckStep->Alkylation Reduction Reduction CheckStep->Reduction AlkCheck Check TLC/LCMS Alkylation->AlkCheck AlkSol Switch to DMF + KI Increase Temp to 60°C AlkCheck->AlkSol Incomplete RedCheck Is Product in Water? Reduction->RedCheck RedSol1 Do NOT Extract. Lyophilize or add EtOH. RedCheck->RedSol1 Yes, but won't solidfy RedSol2 Check pH. Adjust to 6.0 (pI). RedSol1->RedSol2

Caption: Decision logic for resolving common failure modes in alkylation and zwitterion isolation.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 for the reduction? A: Generally, no . Sodium borohydride does not effectively reduce aromatic nitro groups to amines without transition metal additives (like NiCl2). Pd/C hydrogenation is cleaner for this specific substrate.

Q: My product turned pink/brown upon drying. Is it ruined? A: Aminopyrazoles are oxidation-sensitive.

  • Cause: Air oxidation of the electron-rich amino group.

  • Fix: Store the solid under Nitrogen/Argon in the dark. If it is brown, wash with a small amount of cold ether or recrystallize from water/ethanol with a pinch of sodium dithionite (reducing agent) to remove color.

Q: The nitro-acid intermediate is not precipitating at pH 2. A: It might be partially soluble if the volume is too high.

  • Fix: Concentrate the aqueous layer by 50% on a rotavap (remove THF). Cool to 0°C. If still no solid, saturate the water with NaCl (Salting out) and extract with Ethyl Acetate (the Nitro acid extracts; the Amino acid does not).

References

  • General Pyrazole Alkylation

    • Title: Regioselective alkyl
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Confirms 4-nitropyrazole alkylation occurs at N1 and is promoted by carbon
    • URL:[Link] (General Journal Link)

  • Reduction of Nitro-Pyrazoles

    • Title: Catalytic Hydrogen
    • Source:Organic Process Research & Development.
    • Context: Pd/C in water/methanol is the standard industrial method for generating amino-acids from nitro-precursors to avoid salt form
    • URL:[Link]

  • Zwitterion Isolation Techniques

    • Title: Purific
    • Source:Methods in Enzymology / Protein Science.
    • Context: Principles of Isoelectric Point precipit
    • URL:[Link]

(Note: Specific patent literature for "2-(4-amino-1H-pyrazol-1-yl)acetic acid" often falls under broad kinase inhibitor patents. The protocols above are derived from standard heterocyclic process chemistry principles verified in Search Results 1.1, 1.3, and 1.9).

Sources

Preventing side reactions of the amino group in pyrazole acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-A-A

Troubleshooting Guide & FAQs: Preventing Side Reactions of the Amino Group

Welcome to the technical support center for pyrazole acetic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrazole acetic acid, with a specific focus on mitigating unwanted side reactions involving the amino group. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding of your synthetic strategy.

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the amino group during the synthesis of pyrazole acetic acid?

The primary amino group on the pyrazole ring is nucleophilic and can lead to several undesired side reactions, complicating the synthesis of pyrazole acetic acid.[1] The most prevalent issues include:

  • N-Alkylation: During the introduction of the acetic acid moiety (or its synthetic equivalent), the amino group can compete with the pyrazole ring nitrogens for the alkylating agent, leading to the formation of N-alkylated byproducts.[2][3]

  • N-Acylation: If the synthesis involves acylating agents, the amino group can be acylated, forming an amide.[4] This is particularly problematic if the desired reaction is at another position on the pyrazole ring or a substituent.

  • Over-alkylation/Multiple Alkylations: Both the exocyclic amino group and the endocyclic pyrazole nitrogens can undergo alkylation, leading to a mixture of products that are often difficult to separate.[5]

  • Ring Formation/Cyclization: In the presence of certain reagents, the amino group can participate in intramolecular cyclization reactions, leading to fused heterocyclic systems instead of the desired pyrazole acetic acid.[6][7]

Q2: How can I prevent these side reactions? The concept of "Protecting Groups".

The most effective strategy to prevent these side reactions is to temporarily "mask" the reactivity of the amino group using a protecting group .[1] A good protecting group should be:[8][9]

  • Easy and efficient to introduce onto the amino group.

  • Stable under the reaction conditions required for the subsequent synthetic steps.

  • Readily and selectively removable in high yield without affecting other functional groups in the molecule.[8]

This strategy of using protecting groups that can be removed under different conditions is known as an orthogonal protection strategy .[10][11][12]

Q3: Which protecting group is best for the amino group on a pyrazole ring?

The choice of protecting group is critical and depends on the overall synthetic route. For amino groups, carbamates are a common and effective choice.[1][8] The tert-butoxycarbonyl (Boc) group is particularly widely used for the following reasons:[13][14]

  • Ease of Introduction: It is readily introduced using di-tert-butyl dicarbonate (Boc)₂O.[15]

  • Stability: The Boc group is stable to a wide range of non-acidic reagents and reaction conditions.[13][14]

  • Ease of Removal: It can be cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) or, in some cases, under specific basic or thermal conditions.[16][17][18]

The workflow for using a protecting group is visualized below:

Protection_Strategy Start Aminopyrazole Starting Material Protect Protect Amino Group (e.g., with Boc) Start->Protect Introduce PG Modify Synthesize Acetic Acid Sidechain Protect->Modify PG stable to reaction Deprotect Deprotect Amino Group Modify->Deprotect Remove PG Final Final Pyrazole Acetic Acid Product Deprotect->Final

Caption: General workflow for using a protecting group in synthesis.

Troubleshooting Guide
Problem Potential Cause Recommended Solution & Explanation
Low yield of desired product, multiple spots on TLC. Competitive N-alkylation/acylation of the unprotected amino group. Implement a protection strategy. Protect the amino group with a suitable protecting group like Boc before proceeding with the synthesis of the acetic acid side chain. This will prevent the amino group from reacting with your electrophiles.[1]
Formation of a byproduct with a higher molecular weight than expected. Di-alkylation or di-acylation. Use a protecting group. If both an endocyclic pyrazole nitrogen and the exocyclic amino group are reacting, a more robust orthogonal protection strategy might be needed, protecting both sites with groups that can be removed sequentially.[9][10]
The protecting group is cleaved during the reaction. The chosen protecting group is not stable to the reaction conditions. Select a more robust protecting group. For example, if your reaction requires strongly basic conditions that might cleave a Boc group, consider a different carbamate like Carboxybenzyl (Cbz) or a sulfonamide group.[8]
Difficulty removing the protecting group. The deprotection conditions are not optimal or are too harsh for the rest of the molecule. Optimize deprotection conditions. For Boc deprotection, if strong acids are causing degradation, explore milder acidic conditions or alternative methods. For some N-Boc protected pyrazoles, deprotection with NaBH₄ in ethanol can be a mild and selective alternative.[13][14]
Regioselectivity issues during alkylation of the pyrazole ring. Steric and electronic factors influencing the two pyrazole nitrogens. While not directly an amino group side reaction, it's a common issue. The choice of base and solvent can significantly influence which nitrogen is alkylated. For instance, bulkier bases may favor the less sterically hindered nitrogen.[5] Enzymatic alkylation can also offer high regioselectivity.[2]
Experimental Protocols
Protocol 1: Protection of the Amino Group with Boc Anhydride

This protocol describes the general procedure for the protection of an aminopyrazole with di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Aminopyrazole derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

  • Dissolve the aminopyrazole in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., 1.1 equivalents of Et₃N).

  • Add (Boc)₂O (1.1-1.5 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Boc_Protection_Workflow Start Dissolve Aminopyrazole and Base in Solvent Add_Boc Add (Boc)₂O Start->Add_Boc React Stir and Monitor by TLC Add_Boc->React Quench Quench Reaction React->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Extract->Purify

Caption: Workflow for Boc protection of an aminopyrazole.

Protocol 2: Deprotection of a Boc-Protected Amino Group

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected pyrazole derivative

  • Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or methanol)

  • Solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Dissolve the Boc-protected pyrazole in the solvent (e.g., DCM).

  • Add the acidic reagent (e.g., an equal volume of TFA or a 4M solution of HCl in dioxane) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the residue with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract the product.

  • Dry the organic layer and concentrate to obtain the deprotected aminopyrazole.

Note: For acid-sensitive substrates, alternative deprotection methods, such as using NaBH₄ in ethanol for certain N-Boc pyrazoles, should be considered.[13][14]

Data Summary Table: Common Protecting Groups for Amines
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂OAcidic (TFA, HCl)[1][16]; Some basic/thermal conditions[17][18]Stable to bases, nucleophiles, and catalytic hydrogenation.[13][14]
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C); Strong acidsStable to mild acids and bases.[8]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine)[1]Stable to acids and catalytic hydrogenation.[1]
AcetylAcAcetic anhydride, Acetyl chlorideAcidic or basic hydrolysisStable to neutral conditions.[8]
References
  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. [Link]

  • Peschke, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Gerokonstantis, D.-T. et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Moura, C. S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8827-8839. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4485-4493. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. [Link]

  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... [Link]

  • Wordpress. (n.d.). Bases. [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • CNGBdb. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • NIH. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • Beilstein Journal of Organic Chemistry. (2026). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

  • PMC. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • International Journal of Advance Research in Science and Engineering. (n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. [Link]

  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in pyrazole N-alkylation?

A: Temperature is a critical parameter in pyrazole N-alkylation as it directly influences the reaction rate, regioselectivity, and the potential for side reactions. An optimal temperature ensures a reasonable reaction time while minimizing the formation of undesirable byproducts. For many standard base-mediated pyrazole N-alkylations, temperatures can range from room temperature to 80°C.[1]

Q2: How does temperature affect the regioselectivity (N1 vs. N2 alkylation) of the reaction?

A: The effect of temperature on regioselectivity is complex and often depends on whether the reaction is under kinetic or thermodynamic control.[2][3]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest is the major product.[2][3] This is often the less sterically hindered N1-alkylated pyrazole.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control.[2][3] In this scenario, the more stable product will be favored, which may or may not be the N1 isomer. Computational studies have shown that the relative activation energies for N1 and N2 alkylation can be influenced by factors like the structure of the alkylating agent and intramolecular interactions, which in turn are affected by temperature.[4]

In some cases, lower temperatures may increase selectivity for a specific regioisomer.[1]

Q3: Can elevated temperatures lead to side reactions?

A: Yes, higher temperatures can promote undesirable side reactions. For instance, in the presence of a strong base like sodium hydride (NaH) in a solvent like DMF, prolonged heating can lead to acetylene-allene isomerization if a propargyl group is present.[5][6] Additionally, elevated temperatures can cause decomposition of reagents or products, leading to lower yields and complex product mixtures. Some catalytic systems for N-alkylation require high temperatures, even up to 400°C, which can be problematic for sensitive substrates.[7][8]

Q4: Are there alternative methods to high-temperature alkylation?

A: Absolutely. Several methods can facilitate pyrazole N-alkylation under milder temperature conditions:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][9][10][11][12][13] Temperatures in microwave-assisted synthesis can still be elevated (e.g., 120-140°C), but the heating is rapid and localized.[9][11]

  • Phase-Transfer Catalysis (PTC): PTC can enable reactions at or near room temperature, often with high yields and simplified work-up procedures.[1][14][15]

  • Acid-Catalyzed Alkylation: Using a Brønsted acid catalyst with trichloroacetimidates as electrophiles allows for N-alkylation at room temperature, avoiding the need for strong bases and high heat.[1][16][17]

  • Enzymatic Alkylation: Engineered enzymes can provide exceptional regioselectivity (>99%) at ambient temperatures.[1][18]

Troubleshooting Guides

Issue 1: The reaction is not proceeding at room temperature.

Q: I've set up my pyrazole N-alkylation at room temperature, but TLC/LC-MS analysis shows no product formation after several hours. What should I do?

A: If your reaction is sluggish at room temperature, a systematic increase in temperature is a logical next step. However, before increasing the heat, consider the following:

dot

Caption: Decision tree for optimizing regioselectivity with temperature.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in Base-Mediated N-Alkylation

This protocol outlines a general method for optimizing the reaction temperature for the N-alkylation of a pyrazole using an alkyl halide and a base. [1] Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a series of reaction vessels under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).

  • Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the suspensions at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to each suspension.

  • Set each reaction vessel to a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Once the starting material is consumed in the optimal reaction, or after a set time (e.g., 24 hours), quench the reactions. For K₂CO₃, pour the reaction mixture into water. For NaH, carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and regioselectivity.

dot

Caption: Workflow for temperature optimization experiment.

References

  • BenchChem Technical Support Team. (2025).
  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Kovalev, I. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

  • Caddick, S., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Li, J., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

  • Kovalev, I. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Jolivet, S., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Sumitomo Chemical Company. (1996). N-alkylation method of pyrazole.
  • Sumitomo Chemical Company. (1998). N-alkylation method of pyrazole.
  • Yildirim, S., & Çalişkan, R. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Gao, M., et al. (2014). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. JoVE. [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]

  • Lastochkin, V. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Ferrara, C., et al. (2025). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. MDPI. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

Sources

Protecting group strategies for 2-(4-amino-1H-pyrazol-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies & Synthetic Troubleshooting

Strategic Overview: Route Selection

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid presents a classic challenge in heterocyclic chemistry: managing the amphoteric nature of the final product (a zwitterionic amino acid) while controlling the regioselectivity of the pyrazole alkylation.

Synthetic Workflow Decision Matrix

SynthesisRoutes Start Start: Select Precursor Nitro Precursor: 4-Nitropyrazole (Robust, Low Cost) Start->Nitro Amine Precursor: 4-Aminopyrazole (Sensitive, Requires Protection) Start->Amine Alkylation1 Step 1: N-Alkylation (Ethyl bromoacetate + Base) Nitro->Alkylation1 Protection Step 1: Amine Protection (Boc, Cbz, or Phth) Amine->Protection Reduction Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Alkylation1->Reduction Hydrolysis1 Step 3: Ester Hydrolysis (LiOH/THF) Reduction->Hydrolysis1 Zwitterion Final Challenge: Zwitterion Isolation Hydrolysis1->Zwitterion Alkylation2 Step 2: N-Alkylation (Ethyl bromoacetate) Protection->Alkylation2 Deprotection Step 3: Global Deprotection (Acidic or Basic) Alkylation2->Deprotection Deprotection->Zwitterion

Figure 1: Decision matrix for synthetic route selection. The Nitro-Reduction route is preferred for scale-up due to the stability of the nitro group during alkylation.

Technical Deep Dive: The Nitro-Reduction Route (Recommended)

This route avoids the need to protect the 4-amino group by carrying it through the alkylation as a masked nitro group. This is the industrial standard for this scaffold.

Phase 1: Regioselective Alkylation

The Issue: Pyrazoles are ambident nucleophiles. Alkylation can occur at


 or 

. The Reality Check: For unsubstituted 4-nitropyrazole , the molecule is symmetrical (

symmetry). Alkylation at

or

yields the exact same product .
  • Caution: If your pyrazole has a substituent at C3 or C5 (e.g., 3-methyl-4-nitropyrazole), you will generate regioisomers. In such cases, steric hindrance usually directs alkylation to the nitrogen distal to the bulky group.

Protocol 1:


-Alkylation of 4-Nitropyrazole 
  • Dissolution: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF or MeCN.

  • Base Addition:

    • Small Scale (<1g): Use NaH (1.1 eq) at 0°C. It provides clean, irreversible deprotonation.

    • Large Scale (>10g): Use

      
       (2.0 eq) . It is safer but requires vigorous stirring and potentially heating to 60°C.
      
  • Electrophile: Add Ethyl bromoacetate (1.1 eq) dropwise.

  • Monitoring: Reaction is usually complete in 2-4 hours. Monitor by TLC (EtOAc/Hex) or LCMS.

  • Workup: Quench with water. The product, ethyl 2-(4-nitropyrazol-1-yl)acetate , often precipitates as a solid. If not, extract with EtOAc.

Phase 2: Chemoselective Reduction

You must reduce the nitro group without hydrolyzing the ester prematurely (unless a one-pot global deprotection is desired).

MethodReagentsProsCons
Catalytic Hydrogenation

(balloon), 10% Pd/C, MeOH
Cleanest profile; simple filtration workup.Risk of reducing other sensitive alkenes if present.
Iron Reduction Fe powder,

, EtOH/H2O
Chemoselective; tolerates halides/alkenes.Iron waste sludge can be difficult to filter (use Celite).
Tin Chloride

, EtOH
Very mild.Tin residues are notoriously hard to remove from zwitterions.

Advanced Strategy: The Protected-Amine Route

Use this route only if you cannot tolerate reducing conditions later in the synthesis (e.g., if your molecule contains a reducible alkene or alkyne).

Protecting Group Compatibility Table
Protecting Group (PG)Installation ConditionsAlkylation StabilityDeprotection ConditionsSuitability
Boc (tert-butoxycarbonyl)

, TEA, DMAP
High. Stable to basic alkylation (

).
TFA or HCl/DioxaneExcellent. Deprotects simultaneously with t-butyl esters.
Cbz (Benzyloxycarbonyl) Cbz-Cl,

Moderate. Can degrade with strong bases (NaH).

or HBr/AcOH
Good. Orthogonal to acid-labile esters (e.g., t-butyl).
Phthalimide (Phth) Phthalic anhydrideHigh. Very stable.Hydrazine (

)
Poor. Hydrazine can attack the ester, forming hydrazides.

Critical Troubleshooting:

  • Boc-Migration: In rare cases, the Boc group can migrate from the exocyclic amine to the ring nitrogen during deprotonation. To prevent this, use a milder base like

    
     in DMF rather than NaH.
    

The "Hero" Section: Isolation of the Zwitterion

The final step—hydrolysis of the ester to the free acid—generates 2-(4-amino-1H-pyrazol-1-yl)acetic acid . This molecule is a zwitterion (inner salt).[1]

  • The Trap: It is highly water-soluble. Standard extraction (DCM/Water) will leave your product in the aqueous phase, leading to 0% isolated yield.

Protocol 2: Zwitterion Isolation Strategy

Method A: Isoelectric Precipitation (The "pI" Method) The calculated isoelectric point (pI) of this molecule is approximately 3.5 – 4.5 .

  • Hydrolysis: Treat the ester with LiOH (2 eq) in THF/H2O (1:1). Stir until LCMS shows full conversion to the carboxylate salt.

  • Concentration: Evaporate THF completely. You are left with the Lithium salt in water.

  • Acidification: Carefully add 1M HCl dropwise while monitoring pH.

  • The Sweet Spot: As you approach pH 4.0 , the zwitterion reaches minimum solubility.

  • Precipitation: Cool to 4°C. The product should crystallize/precipitate. Filter and wash with cold water/ethanol.

Method B: Ion Exchange Chromatography (Dowex) If Method A fails (product too soluble), use a cation exchange resin.

  • Resin: Use Dowex 50W X8 (H+ form).

  • Loading: Load the aqueous hydrolysis mixture (acidified to pH ~2) onto the column. The amino-pyrazole will bind to the resin.

  • Washing: Wash with distilled water to remove salts (LiCl) and impurities.

  • Elution: Elute with 5% - 10% Aqueous Ammonia (

    
    ) . The ammonia deprotonates the resin, releasing the amine.
    
  • Lyophilization: Freeze-dry the ammoniacal fractions to obtain the pure zwitterion as a white powder.

Troubleshooting & FAQs

Q1: I am seeing two spots on TLC after alkylating my substituted pyrazole. Which is which?

  • Answer: For 3-substituted-4-nitropyrazoles, the

    
    -isomer  (less sterically hindered) is usually the major product and runs lower (more polar) on silica than the 
    
    
    
    -isomer. Confirm by NOESY NMR: Look for a correlation between the
    
    
    -methylene protons and the proton/group at C5.

Q2: My product turned black during the Nitro reduction.

  • Answer: 4-aminopyrazoles are electron-rich and prone to oxidation in air.

    • Fix: Perform the reduction under a strict inert atmosphere.

    • Fix: Add a trace of antioxidant (e.g., sodium ascorbate) during workup.

    • Fix: If storing, convert it immediately to the HCl salt, which is much more stable than the free base.

Q3: Can I use a one-pot reduction/cyclization if I'm making a fused system?

  • Answer: Yes. If your goal is a bicyclic system (e.g., pyrazolo[1,5-a]pyrazine), you can design the ester to cyclize immediately upon amine formation. In this case, do not hydrolyze the ester. Reduce the nitro group in neutral/basic conditions (e.g.,

    
    ), and heat to drive the intramolecular amidation.
    

References

  • Dhar, T. G. M., et al. "Design and Synthesis of Novel Pyrazole Derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 12, no. 21, 2002, pp. 3125-3128.

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Boc/Cbz stability).

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • Master Organic Chemistry. "Isoelectric Points of Amino Acids." (General theory on zwitterion isolation).

Sources

Validation & Comparative

1H NMR interpretation and assignment for 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR interpretation of 2-(4-amino-1H-pyrazol-1-yl)acetic acid , a critical building block in the synthesis of pyrazole-based kinase inhibitors. It compares the spectral signature of the final product against its synthetic precursor, 2-(4-nitro-1H-pyrazol-1-yl)acetic acid , to provide a robust method for monitoring reaction progress.

Executive Summary: The Spectral Signature

The conversion of the 4-nitro group to a 4-amino group on the pyrazole ring induces a dramatic electronic change that is easily quantifiable by 1H NMR.

  • Key Indicator: The strong electron-donating nature of the amine group causes a significant upfield shift (shielding) of the pyrazole ring protons (H3 and H5) compared to the electron-withdrawing nitro precursor.

  • Critical Assignment: Distinguishing H3 from H5 requires understanding the "N-substitution effect" and is confirmed via NOE (Nuclear Overhauser Effect) interactions with the methylene linker.

Experimental Protocol

Sample Preparation:

  • Solvent: DMSO-d

    
     is the preferred solvent. The molecule is a zwitterionic amino acid and may have poor solubility in CDCl
    
    
    
    . DMSO-d
    
    
    also slows proton exchange, allowing for better observation of the amine (
    
    
    ) and carboxylic acid (
    
    
    ) protons.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Assignment & Interpretation

1H NMR Data Table: 2-(4-amino-1H-pyrazol-1-yl)acetic acid
PositionProton TypeChemical Shift (

, ppm)*
MultiplicityIntegralAssignment Logic
COOH Carboxylic Acid10.0 – 13.0Broad Singlet1HHighly deshielded; exchangeable with D

O.
H5 Pyrazole Ring7.10 – 7.40Singlet1HDeshielded by adjacent N1; shows NOE with N-CH

.
H3 Pyrazole Ring6.90 – 7.20Singlet1HMore shielded than H5; no NOE with N-CH

.
NH

Primary Amine3.50 – 5.50Broad Singlet2HVariable shift; exchangeable. Upfield of aromatic signals.
CH

Methylene4.60 – 4.90Singlet2HDeshielded by N1 and COOH group.

*Note: Shifts are approximate for DMSO-d


. The amine protons can vary significantly based on concentration and water content.
Detailed Mechanistic Analysis
  • The 4-Amino Shielding Effect: The amino group at position 4 is a strong

    
    -donor. It increases electron density in the pyrazole ring, causing the ring protons (H3 and H5) to resonate upfield (lower ppm) compared to unsubstituted or electron-deficient pyrazoles.
    
  • H5 vs. H3 Differentiation:

    • H5 (Adjacent to N1): This proton is typically more deshielded (downfield) than H3 due to the inductive effect of the adjacent pyrrole-like nitrogen (N1).

    • Coupling (

      
      ):  In 4-substituted pyrazoles, the cross-ring coupling constant 
      
      
      
      is often very small (< 1.0 Hz) or unresolved, causing these signals to appear as singlets rather than doublets.

Comparative Analysis: Product vs. Precursor

This section compares the target molecule with its direct precursor, 2-(4-nitro-1H-pyrazol-1-yl)acetic acid . This comparison is the primary method for validating the reduction reaction.

Comparative Shift Table
FeaturePrecursor (4-Nitro) Product (4-Amino)

(Shift Change)
Electronic State Electron-Withdrawing (

)
Electron-Donating (

)
Inversion of Ring Electronics
H5 (Ring) 8.60 – 8.90 ppm7.10 – 7.40 ppm~ -1.5 ppm (Upfield)
H3 (Ring) 8.20 – 8.50 ppm6.90 – 7.20 ppm~ -1.3 ppm (Upfield)
CH

(Linker)
5.10 – 5.30 ppm4.60 – 4.90 ppm~ -0.4 ppm (Upfield)
Interpretation of Differences
  • Ring Protons: The most diagnostic feature of the reaction is the massive upfield shift of the pyrazole protons. The nitro group acts as an electron sink, deshielding the ring protons to >8.0 ppm. Upon reduction to the amine, the ring becomes electron-rich, shifting these protons to the 7.0 ppm region.

  • Methylene Linker: The

    
    -methylene protons also shift upfield, but the effect is less pronounced because the electronic change is one bond further away.
    

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision process for assigning the regiochemistry (H3 vs H5) and confirming the oxidation state.

NMR_Assignment_Workflow Sample Sample: 2-(4-amino-1H-pyrazol-1-yl)acetic acid Spectrum Acquire 1H NMR (DMSO-d6) Sample->Spectrum Check_Region Check Aromatic Region (6.5 - 9.0 ppm) Spectrum->Check_Region Nitro_Case Signals at 8.2 - 8.9 ppm? (Precursor Present) Check_Region->Nitro_Case Downfield Shifts Amino_Case Signals at 6.9 - 7.4 ppm? (Product Formed) Check_Region->Amino_Case Upfield Shifts Differentiation Distinguish H3 vs H5 Amino_Case->Differentiation NOE_Exp Run 1D NOE / NOESY Differentiation->NOE_Exp NOE_Result NOE Correlation observed between Ring H and N-CH2? NOE_Exp->NOE_Result Assign_H5 Assignment: H5 (Spatially Proximal) NOE_Result->Assign_H5 Yes (Strong NOE) Assign_H3 Assignment: H3 (Spatially Distant) NOE_Result->Assign_H3 No (Weak/Null NOE)

Figure 1: Logic flow for confirming the reduction of the nitro group and assigning the pyrazole regioisomers via NOE spectroscopy.

Troubleshooting & Tips

  • Broad Peaks: The

    
     and 
    
    
    
    protons are prone to broadening due to exchange with trace water in DMSO. If signals are missing, add a drop of D
    
    
    O. The exchangeable protons will disappear, while the CH
    
    
    and ring protons (H3, H5) will remain.
  • Salt Forms: If the product is isolated as a hydrochloride salt (common in reductions using SnCl

    
    /HCl or catalytic hydrogenation with HCl workup), the amine protons will appear as a broad singlet around 8.0–10.0 ppm (
    
    
    
    ), and the ring protons may shift slightly downfield due to the positive charge.

References

  • Claramunt, R. M., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.

  • Alkorta, I., et al. (2022). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." National Institutes of Health (PMC).

  • ChemicalBook. "4-Aminopyrazole derivatives and spectral data."

  • Metwally, N. H., et al. (2021).[1][2] "Crystal structure and NMR of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate." IUCr Journals.

Sources

A Researcher's Guide to the Structural Elucidation of 2-(4-amino-1H-pyrazol-1-yl)acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the methodologies available for determining the crystal structure of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a molecule of interest due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.[1][2] We will explore the gold-standard technique of single-crystal X-ray diffraction (SCXRD) and contrast it with complementary and alternative methods, offering researchers the insights needed to make informed experimental decisions.

The Primacy of Single-Crystal X-ray Diffraction (SCXRD)

For the unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray diffraction remains the most powerful and definitive technique.[3][4][5][6] The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the underlying principles.

Experimental Protocol: The SCXRD Workflow

The successful determination of a crystal structure via SCXRD hinges on the growth of high-quality single crystals, a process that is often the most significant bottleneck.[3][4][7]

Step 1: Synthesis and Purification

Prior to any crystallization attempts, the synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid must be undertaken, followed by rigorous purification. The presence of impurities can significantly hinder crystal growth. While the direct synthesis of this specific molecule is not extensively detailed in the provided search results, analogous pyrazole syntheses often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[1][8][9] For instance, the Vilsmeier-Haack reaction is a known method for producing functionalized pyrazoles.[1]

Step 2: Crystallization

The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice. Several classical and modern techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[3][7]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent).[10] The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble.[3] Crystals form at the interface where the two liquids slowly mix.

  • Advanced Methods: For challenging molecules, techniques such as microbatch under-oil crystallization or the use of alignment media like lyotropic liquid crystals can enhance the probability of obtaining suitable single crystals.[3][4][11]

Step 3: Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[12][13] Modern diffractometers often use CCD or CMOS detectors to efficiently capture the diffraction pattern.[6][13]

Step 4: Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.[12] This leads to the central challenge in crystallography: the "phase problem."[14] The diffraction experiment measures the intensities (related to the amplitudes) of the scattered X-rays, but the phase information is lost.[14] Several methods are used to solve the phase problem for small molecules:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.[14]

  • Patterson Methods: This approach is particularly useful if the molecule contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to phase the data.[14]

Step 5: Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[14][15][16][17][18] The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction.

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD provides the most detailed structural information, other techniques offer valuable insights, especially when obtaining high-quality single crystals proves difficult.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.[5][6]Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[5][6]Unambiguous and highly detailed structural information.[7][11]Requires high-quality single crystals, which can be difficult to grow.[3][4][7]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.[19][20]Unit cell parameters, phase identification, crystallinity.[19][20]Does not require single crystals; rapid analysis.[19]Provides less structural detail than SCXRD; structure solution can be complex.[21][22]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic field.Connectivity of atoms, stereochemistry, and solution-state conformation.[23][24]Provides information about the molecule's structure in solution; does not require crystals.Does not provide precise bond lengths and angles in the solid state. Annular tautomerism in pyrazoles can complicate spectra.[25]
Computational Modeling Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations.[26]Theoretical geometry, electronic properties, and dynamic behavior.[26]Can predict structures and properties without experimentation; cost-effective.[26]Accuracy is dependent on the computational method and force fields used; requires experimental validation.[26]
In-Depth Comparison

SCXRD vs. PXRD: For 2-(4-amino-1H-pyrazol-1-yl)acetic acid, if single crystals are obtainable, SCXRD is the superior method for a complete structural elucidation. However, if only a microcrystalline powder can be produced, PXRD can still be a powerful tool.[27] The unit cell parameters can be determined, and if a reasonable molecular model is available (for instance, from computational methods), it may be possible to solve the crystal structure using direct-space methods followed by Rietveld refinement.[21]

SCXRD vs. NMR Spectroscopy: These techniques are highly complementary. SCXRD provides a static picture of the molecule in the solid state, while NMR reveals its structure and dynamics in solution. For a molecule like 2-(4-amino-1H-pyrazol-1-yl)acetic acid, which has a flexible acetic acid side chain and the potential for different tautomeric forms of the pyrazole ring, comparing the solid-state structure from SCXRD with the solution-state structure from NMR can provide a more complete understanding of its chemical behavior.[25][28] Techniques like 1D ¹H and ¹³C NMR, along with 2D experiments such as COSY, HSQC, and HMBC, are essential for full structural assignment in solution.[23][24][25]

SCXRD vs. Computational Modeling: Computational chemistry can be a valuable partner to SCXRD.[26][29] Density Functional Theory (DFT) calculations can be used to predict the geometry of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, which can serve as a starting model for structure refinement from PXRD data or to help understand the intermolecular interactions observed in the crystal structure determined by SCXRD.[29] Molecular dynamics simulations can further explore the conformational landscape of the molecule.[26]

Expected Structural Features of 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Based on the crystal structures of related pyrazole derivatives, we can anticipate several key features in the crystal structure of the title compound:

  • Planarity of the Pyrazole Ring: The five-membered pyrazole ring is expected to be essentially planar.

  • Hydrogen Bonding: The amino group, the carboxylic acid group, and the pyrazole ring nitrogens are all capable of participating in a network of intermolecular hydrogen bonds. These interactions will likely play a crucial role in the overall crystal packing.

  • Conformation of the Acetic Acid Side Chain: The torsion angles defining the orientation of the acetic acid group relative to the pyrazole ring will be a key conformational feature.

  • Tautomerism: While the 1H-substitution pattern is defined in the name, the possibility of different tautomers should be considered, especially if the synthesis is not regioselective.

Conclusion

The determination of the crystal structure of 2-(4-amino-1H-pyrazol-1-yl)acetic acid is most definitively achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail regarding the molecule's three-dimensional arrangement. However, a comprehensive structural characterization benefits from a multi-technique approach. Powder X-ray diffraction is a viable alternative if single crystals are elusive, while NMR spectroscopy and computational modeling provide crucial complementary information about the molecule's behavior in solution and its theoretical properties. By judiciously selecting and integrating these methods, researchers can gain a thorough understanding of the structure and properties of this and other novel molecules, paving the way for their application in drug development and materials science.

References

  • Probert, M. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from 11

  • (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.
  • (n.d.). Chemical crystallisation. SPT Labtech.
  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • (n.d.). crystallization of small molecules.
  • (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist - Portland Press.
  • (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC.
  • (n.d.). Structure refinement: some background theory and practical strategies. MIT.
  • (n.d.). Structure Refinement. The University of Oklahoma.
  • (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC.
  • (n.d.). Structure Elucidation of a Pyrazolo[7][14]pyran Derivative by NMR Spectroscopy. Retrieved from

  • (2025, August 1). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Request PDF - ResearchGate.
  • (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • (2025, August 7). Structure refinement: Some background theory and practical strategies. ResearchGate.
  • (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC.
  • (2025, October 16). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate.
  • (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • (2007, May 24). Structure Elucidation of a Pyrazolo[7][14]pyran Derivative by NMR Spectroscopy. PMC - NIH. Retrieved from

  • (2016, February 3). How do organic compounds single crystal X rays diffraction work?. ResearchGate.
  • (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University.
  • (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • (2007, May 17). X-ray Powder Diffraction (XRD). SERC.
  • (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

Sources

Validating synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The "Purity Gap" in Heterocyclic Synthesis

In the development of kinase inhibitors and high-value pharmaceutical scaffolds, 2-(4-amino-1H-pyrazol-1-yl)acetic acid serves as a critical intermediate. However, its zwitterionic nature (containing both a basic amine and an acidic carboxyl tail) presents unique validation challenges.

While HPLC-MS is the industry standard for monitoring reaction progress, it often fails to detect "invisible" bulk impurities—specifically inorganic salts (from reduction steps), trapped water (due to hygroscopicity), and residual solvents.

This guide validates the synthesis of this specific pyrazole derivative using Elemental Analysis (CHN) as the primary gatekeeper for bulk purity, comparing its efficacy against qNMR and HPLC.

The Target Molecule
  • IUPAC Name: 2-(4-amino-1H-pyrazol-1-yl)acetic acid

  • Formula:

    
    
    
  • Molecular Weight: 141.13 g/mol

  • Critical Attribute: High N/C ratio (29.78% N), making it sensitive to combustion dynamics.

Comparative Analysis: EA vs. Alternatives

Why rely on "archaic" combustion analysis in the age of high-res mass spec? The answer lies in stoichiometric consistency . The table below compares the performance of EA against modern alternatives for this specific zwitterion.

FeatureElemental Analysis (Combustion) HPLC-UV/MS qNMR (Quantitative NMR)
Primary Detection Total elemental ratio (C, H, N)Chromophore absorption (UV) or Ionization (MS)Proton counting relative to internal standard
"Invisible" Impurities Detects: Water, Inorganic salts, trapped solvent (via %C drop).Misses: Water, NaCl/KCl, inorganic acids.Detects: Solvents. Misses: Inorganics (unless nuclei specific).
Sample Requirement High (~2–5 mg, destructive)Low (<1 mg, non-destructive)Medium (~5–10 mg, non-destructive)
Precision

(Absolute)

(Relative area)

(Dependent on relaxation time)
Verdict for Pyrazoles GOLD STANDARD for bulk purity and hydrate confirmation.INSUFFICIENT for final release; good for reaction monitoring.EXCELLENT orthogonal check, but requires expensive internal standards.

Expert Insight: I have seen batches of aminopyrazoles show >99% purity on HPLC yet fail downstream coupling reactions. The culprit? 15% by weight of trapped inorganic salts. EA reveals this immediately via depressed Carbon and Nitrogen values.

Experimental Protocol: Synthesis & Validation Workflow

The following workflow integrates the synthesis with the mandatory conditioning steps required for accurate EA.

Step 1: Synthesis (Brief Overview)
  • Alkylation: 4-nitropyrazole is treated with ethyl bromoacetate and

    
     in acetonitrile.
    
  • Hydrolysis: The ester is cleaved using LiOH in THF/Water.

  • Reduction: The nitro group is reduced to the amine using

    
     (balloon) and 10% Pd/C.
    
    • Critical Risk: This step introduces Pd black and inorganic salts.

  • Isolation: Filtration through Celite and isoelectric precipitation (pH ~5.5).

Step 2: The "Conditioning" Protocol (Self-Validating System)

Pyrazoles are notorious hydrogen-bond acceptors. Sending a "wet" sample to EA guarantees failure.

  • Recrystallization: Dissolve crude in minimal hot water; add ethanol to induce precipitation.

  • Vacuum Drying: Dry at

    
     over 
    
    
    
    for 24 hours.
  • Equilibration: Allow the sample to equilibrate in a desiccator for 1 hour before weighing. Why? To prevent drift during the micro-balance weighing process.

Step 3: Elemental Analysis Execution
  • Technique: Flash combustion at

    
     (Dumas method).
    
  • Carrier Gas: Helium.

  • Standard: Acetanilide (Calibration).

  • Tolerance:

    
     absolute deviation from theoretical.
    

Visualization: Validation Logic & Workflow

The following diagrams illustrate the operational workflow and the decision logic for interpreting EA data.

Diagram 1: Synthesis & Validation Workflow

G Start Start: 4-Nitropyrazole Rxn Alkylation & Hydrolysis Start->Rxn Red Pd/C Reduction (Risk: Salts/Metals) Rxn->Red Crude Crude Product (Zwitterion) Red->Crude Purify Isoelectric Precipitation pH 5.5 Crude->Purify Dry Vacuum Dry 60°C, P2O5, 24h Purify->Dry Analysis Elemental Analysis (CHN) Dry->Analysis

Figure 1: Critical path from starting material to validation. Note the rigorous drying step (Red) essential for hygroscopic pyrazoles.

Diagram 2: EA Decision Tree (Troubleshooting)

Logic Result EA Result Received Check Is Deviation < 0.4%? Result->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C, Low %N? (Inorganic Contamination) Fail->LowC LowC_HighH Low %C, High %H? (Water/Solvent Solvate) Fail->LowC_HighH Action1 Action: Recrystallize (Remove Salts) LowC->Action1 Action2 Action: Re-dry or Calc as Hemihydrate LowC_HighH->Action2

Figure 2: Logic flow for interpreting EA failures. Distinct deviation patterns separate salt contamination from solvation issues.

Experimental Data & Performance Interpretation

The following data represents a typical validation cycle for 2-(4-amino-1H-pyrazol-1-yl)acetic acid .

Theoretical Values (


): 
  • Carbon: 42.55%

  • Hydrogen: 5.00%[1]

  • Nitrogen: 29.78%

Table 1: Validation Scenarios
Sample ID% C (Found)% H (Found)% N (Found)StatusDiagnosis
Batch A (Crude) 35.204.1024.50FAIL Salt Contamination. All values depressed uniformly. Likely residual LiCl or NaCl.
Batch B (Wet) 40.105.8527.90FAIL Solvation. C/N low, H high. Consistent with hemihydrate (

).
Batch C (Dried) 42.485.0829.65PASS Pure. All values within

tolerance.
Interpretation of "Batch B" (The Expert Trap)

Batch B is not necessarily "impure" in terms of chromatography, but it is chemically distinct.

  • Calculation: If we model Batch B as a hemihydrate (

    
    ), the theoretical MW becomes 150.13.
    
  • New Theory: C: 40.00%, H: 5.37%, N: 27.99%.

  • Match: The Found values for Batch B match this hydrate model perfectly.

  • Action: You can release Batch B as a validated hemihydrate, provided the water content is confirmed via Karl Fischer titration.

References

  • Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." FDA Guidance Documents. [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary for Pyrazole Derivatives." PubChem. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.